molecular formula C17H20N2OS B11040898 N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide

N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide

Cat. No.: B11040898
M. Wt: 300.4 g/mol
InChI Key: QWAPSRNDNYEQND-UHFFFAOYSA-N
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Description

N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxo-containing heterocycles and pyrroloquinoline derivatives. Examples include:

Uniqueness

N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide is unique due to its specific structural features, such as the combination of a pyrroloquinoline core with a thioxo group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

N-(6,9,11,11-tetramethyl-2-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-3-yl)acetamide

InChI

InChI=1S/C17H20N2OS/c1-9-6-12-10(2)8-17(4,5)19-15(12)13(7-9)14(16(19)21)18-11(3)20/h6-8,14H,1-5H3,(H,18,20)

InChI Key

QWAPSRNDNYEQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=S)C2NC(=O)C)(C)C)C

Origin of Product

United States

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